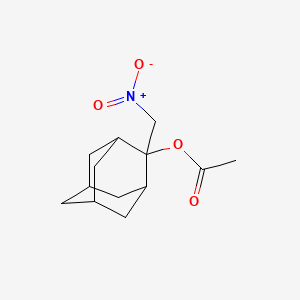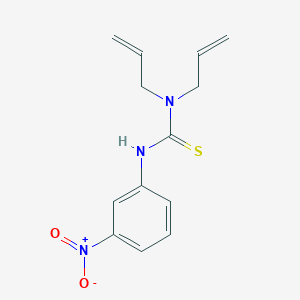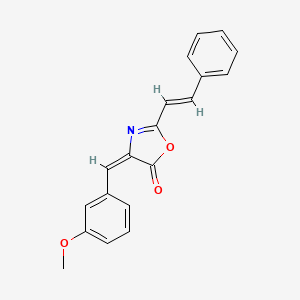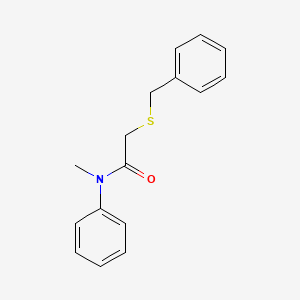
3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide, also known as CDCPA, is a chemical compound that has gained attention in scientific research due to its potential use in cancer treatment. CDCPA belongs to the family of acrylamide derivatives, which are known for their anticancer properties.
Mechanism of Action
The exact mechanism of action of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide is not fully understood. However, it is believed that 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide exerts its anticancer effects by targeting various signaling pathways involved in cancer cell growth and survival. For example, 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to promote cancer cell survival. 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide inhibits the activity of various enzymes, including topoisomerases and proteasomes, which are involved in DNA replication and protein degradation, respectively. 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has also been found to induce oxidative stress in cancer cells, which can lead to cell death. In vivo studies have shown that 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide can inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide is also stable under normal laboratory conditions. However, 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has some limitations. It is insoluble in water and requires the use of organic solvents for experiments. 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide is also toxic and requires proper handling and disposal.
Future Directions
There are several future directions for research on 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide. One direction is to further investigate the mechanism of action of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide. This will help to identify the specific signaling pathways that are targeted by 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide and how they contribute to its anticancer effects. Another direction is to investigate the potential use of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide in combination with other anticancer agents. This may enhance the efficacy of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide and reduce the risk of drug resistance. Furthermore, studies on the pharmacokinetics and toxicity of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide in animal models are needed to evaluate its potential use in humans.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde with 2,6-dichloroaniline in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with acryloyl chloride to obtain 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide. The yield of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide is reported to be around 70%.
Scientific Research Applications
3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO/c16-11-7-4-10(5-8-11)6-9-14(20)19-15-12(17)2-1-3-13(15)18/h1-9H,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRNLJAICXKUSB-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)


![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)

![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)

![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5854079.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)